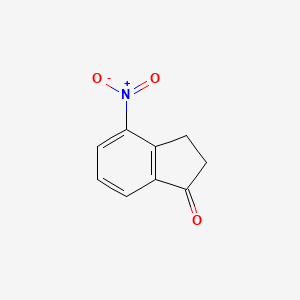
4-Nitroindan-1-one
Übersicht
Beschreibung
4-Nitroindan-1-one is a nitroaromatic compound with the molecular formula C9H7NO3 . It belongs to the class of organic compounds known as indenes and isoindenes . These are compounds containing an indene moiety (which consists of a cyclopentadiene fused to a benzene ring), or an isoindene moiety (which consists of a cyclopentadiene fused to a cyclohexadiene ring) .
Molecular Structure Analysis
The molecular weight of 4-Nitroindan-1-one is 177.16 g/mol . The IUPAC name is 4-nitro-2,3-dihydroinden-1-one . The InChI code is 1S/C9H7NO3/c11-9-5-4-6-7 (9)2-1-3-8 (6)10 (12)13/h1-3H,4-5H2 . The Canonical SMILES is C1CC (=O)C2=C1C (=CC=C2) [N+] (=O) [O-] .
Physical And Chemical Properties Analysis
The computed properties of 4-Nitroindan-1-one include a molecular weight of 177.16 g/mol, XLogP3-AA of 1.5, Hydrogen Bond Donor Count of 0, Hydrogen Bond Acceptor Count of 3, Rotatable Bond Count of 0, Exact Mass of 177.042593085 g/mol, Monoisotopic Mass of 177.042593085 g/mol, and Topological Polar Surface Area of 62.9 Ų .
Wissenschaftliche Forschungsanwendungen
- Indane-1,3-dione and its derivatives find applications in medicinal chemistry . They are used in the design of biologically active compounds . For example, Donepezil, a drug used for the treatment of Alzheimer’s disease, has an indanone moiety .
- The methods of application involve various chemical reactions enabling access to this scaffold and its common derivatives .
- The outcomes include the design of many different biologically active molecules .
- Indane-1,3-dione is also used in the field of organic electronics .
- It is used as an electron acceptor for the design of dyes for solar cells applications .
- The methods of application involve chemical modifications performed on the indane-1,3-dione core .
- The outcomes include the design of dyes for solar cells applications .
- Indane-1,3-dione is used in photopolymerization .
- It is used as a photoinitiator of polymerization .
- The methods of application involve chemical modifications performed on the indane-1,3-dione core .
- The outcomes include the design of photoinitiators for polymerization .
- Indane-1,3-dione is used in optical sensing .
- It is used as a chromophore for non-linear optical (NLO) applications .
- The methods of application involve chemical modifications performed on the indane-1,3-dione core .
- The outcomes include the design of chromophores for NLO applications .
- 1-Indanones are synthesized via the direct Friedel-Crafts intramolecular cyclization of arylpropionic acids .
- The methods of application involve non-conventional techniques such as microwaves, high-intensity ultrasound, and a Q-tube™ reactor .
- The outcomes include the successful preparation of a library of differently substituted 1-indanones .
- Indandione derivatives have been used as antiplatelet compounds in the treatment of patients with coagulation disorders .
- The methods of application involve the use of these compounds as a derivatizing reagent and a reagent that induces fingerprints .
- The outcomes include their use in the treatment of coagulation disorders .
Medicinal Chemistry
Organic Electronics
Photopolymerization
Optical Sensing
Synthesis of 1-Indanones
Bioactive Molecules
- Indane-based molecular motors, which are structurally similar to 4-Nitroindan-1-one, have been studied .
- These molecular motors, known as aphin-switches, have two different rotamers of trans-configuration and four different rotamers of cis-configuration .
- The behaviors of these motors were investigated both experimentally and computationally .
- The motion of aphin-switches resembles the work of a mixing machine with the indane group serving as a base and the phenol group serving as a beater .
- These aphin-switches may provide a basis for promising applications in advanced biological systems or particularly in cases where on-demand disordering of molecular packing has value, such as lipid bilayers .
- 4-Nitroindan-1-one is a chemical compound with the formula C9H7NO3 .
- It has potential applications in pharmaceutical chemistry .
- The methods of application would involve using this compound as a building block in the synthesis of more complex molecules .
- The outcomes could include the development of new drugs or therapeutic agents .
Molecular Motors
Pharmaceutical Chemistry
- Indane-based molecular motors, which are structurally similar to 4-Nitroindan-1-one, have been studied .
- These molecular motors, known as aphin-switches, have two different rotamers of trans-configuration and four different rotamers of cis-configuration .
- The behaviors of these motors were investigated both experimentally and computationally .
- The motion of aphin-switches resembles the work of a mixing machine with the indane group serving as a base and the phenol group serving as a beater .
- These aphin-switches may provide a basis for promising applications in advanced biological systems or particularly in cases where on-demand disordering of molecular packing has value, such as lipid bilayers .
- 4-Nitroindan-1-one is a chemical compound with the formula C9H7NO3 .
- It has potential applications in pharmaceutical chemistry .
- The methods of application would involve using this compound as a building block in the synthesis of more complex molecules .
- The outcomes could include the development of new drugs or therapeutic agents .
UV-Switching Molecular Motors
Pharmaceutical Chemistry
Safety And Hazards
The safety information for 4-Nitroindan-1-one includes the following precautionary statements: Avoid dust formation. Avoid breathing mist, gas or vapours. Avoid contacting with skin and eye. Use personal protective equipment. Wear chemical impermeable gloves. Ensure adequate ventilation. Remove all sources of ignition .
Eigenschaften
IUPAC Name |
4-nitro-2,3-dihydroinden-1-one | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C9H7NO3/c11-9-5-4-6-7(9)2-1-3-8(6)10(12)13/h1-3H,4-5H2 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
QIIWEVWPOBNGLP-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1CC(=O)C2=C1C(=CC=C2)[N+](=O)[O-] | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C9H7NO3 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID90179370 | |
| Record name | 4-Nitroindan-1-one | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID90179370 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
177.16 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Product Name |
4-Nitroindan-1-one | |
CAS RN |
24623-25-4 | |
| Record name | 4-Nitro-1-indanone | |
| Source | CAS Common Chemistry | |
| URL | https://commonchemistry.cas.org/detail?cas_rn=24623-25-4 | |
| Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |
| Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |
| Record name | 4-Nitroindan-1-one | |
| Source | ChemIDplus | |
| URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0024623254 | |
| Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |
| Record name | 24623-25-4 | |
| Source | DTP/NCI | |
| URL | https://dtp.cancer.gov/dtpstandard/servlet/dwindex?searchtype=NSC&outputformat=html&searchlist=225091 | |
| Description | The NCI Development Therapeutics Program (DTP) provides services and resources to the academic and private-sector research communities worldwide to facilitate the discovery and development of new cancer therapeutic agents. | |
| Explanation | Unless otherwise indicated, all text within NCI products is free of copyright and may be reused without our permission. Credit the National Cancer Institute as the source. | |
| Record name | 4-Nitroindan-1-one | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID90179370 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
| Record name | 4-nitroindan-1-one | |
| Source | European Chemicals Agency (ECHA) | |
| URL | https://echa.europa.eu/substance-information/-/substanceinfo/100.042.137 | |
| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |
| Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |
| Record name | 4-Nitroindan-1-one | |
| Source | FDA Global Substance Registration System (GSRS) | |
| URL | https://gsrs.ncats.nih.gov/ginas/app/beta/substances/887RZ2KVC6 | |
| Description | The FDA Global Substance Registration System (GSRS) enables the efficient and accurate exchange of information on what substances are in regulated products. Instead of relying on names, which vary across regulatory domains, countries, and regions, the GSRS knowledge base makes it possible for substances to be defined by standardized, scientific descriptions. | |
| Explanation | Unless otherwise noted, the contents of the FDA website (www.fda.gov), both text and graphics, are not copyrighted. They are in the public domain and may be republished, reprinted and otherwise used freely by anyone without the need to obtain permission from FDA. Credit to the U.S. Food and Drug Administration as the source is appreciated but not required. | |
Synthesis routes and methods I
Procedure details





Synthesis routes and methods II
Procedure details








Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Citations
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.

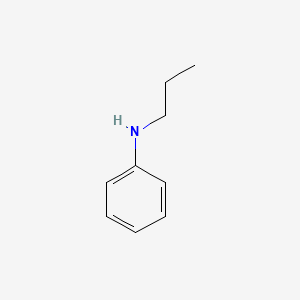
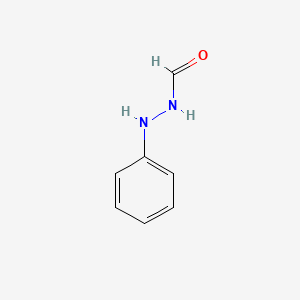
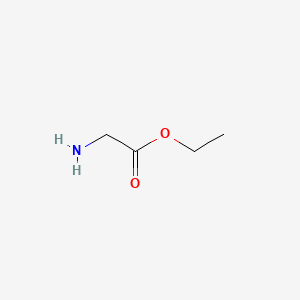
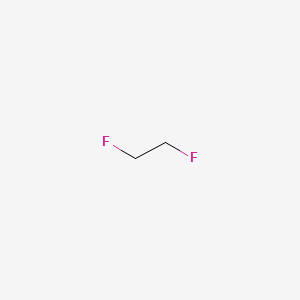
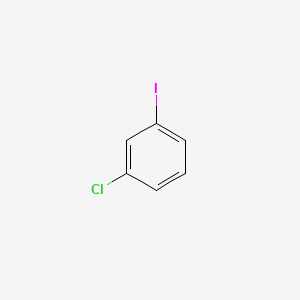
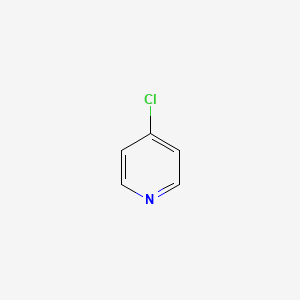
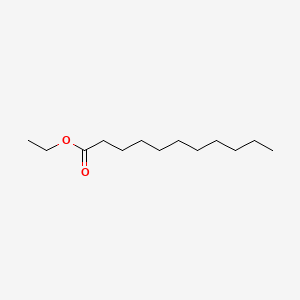
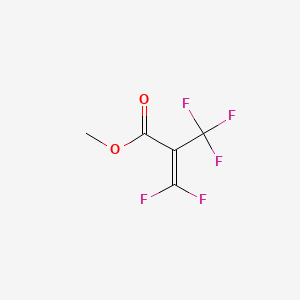
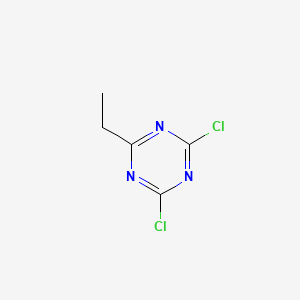
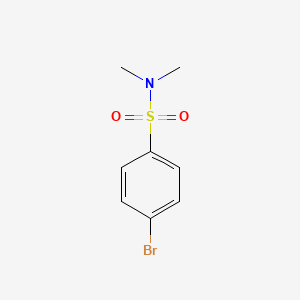
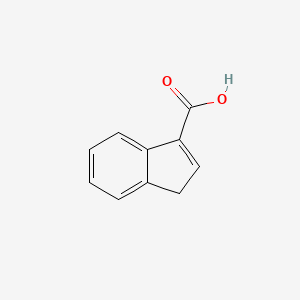
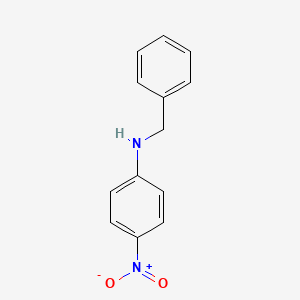
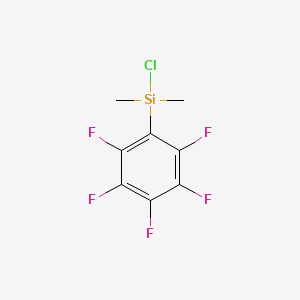
![2-Hydrazinyl-4-methylbenzo[d]thiazole](/img/structure/B1293816.png)